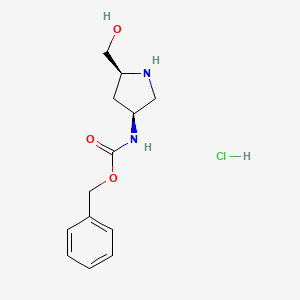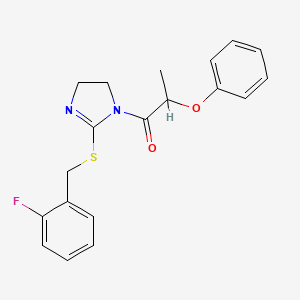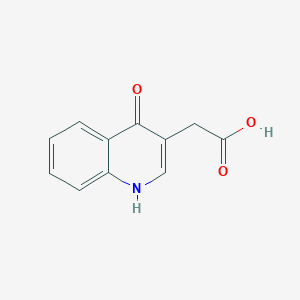
1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid” is a complex organic compound that contains an indole group, a carboxylic acid group, and a prop-2-yn-1-yl group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The prop-2-yn-1-yl group is a type of alkyne, which is a hydrocarbon containing a triple bond. The carboxylic acid group (-COOH) is a common functional group in organic chemistry and biochemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, followed by the introduction of the prop-2-yn-1-yl and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the carboxylic acid group, and the prop-2-yn-1-yl group. The exact spatial arrangement of these groups would depend on the specific synthesis pathway and the conditions under which the compound was formed .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is acidic and can participate in acid-base reactions. The alkyne group can undergo addition reactions, and the indole ring system can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including those containing the indole-2-carboxylic acid moiety, play a crucial role in drug development. The piperidine ring is a common structural motif found in numerous pharmaceuticals. Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The indole-2-carboxylic acid scaffold can serve as a starting point for designing novel drugs targeting specific diseases.
HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)
Indole-2-carboxylic acid derivatives have shown promise as HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds interfere with the viral replication cycle by inhibiting integrase, a key enzyme. Specifically, indole-2-carboxylic acid chelates with Mg^2+ ions within the integrase active site, and its derivatives exhibit potent inhibitory effects . Researchers continue to explore modifications to enhance efficacy and combat drug-resistant strains.
Plant Hormone Analogues
Indole-2-carboxylic acid derivatives, such as indole-3-acetic acid, mimic plant hormones. These compounds are involved in plant growth, development, and responses to environmental cues. Understanding their effects on plant physiology can lead to applications in agriculture, crop yield improvement, and stress tolerance .
Chemical Biology and Enzyme Inhibition
Researchers have investigated the interaction of indole-2-carboxylic acid derivatives with enzymes. For instance, the indole nucleus can bind to active sites, affecting enzyme function. By studying these interactions, scientists gain insights into enzymatic processes and potential therapeutic targets .
Materials Science
The indole-2-carboxylic acid scaffold has relevance beyond biology. It can be modified to create functional materials, such as polymers or coatings. Researchers explore its use in sensors, drug delivery systems, and other innovative applications .
Organic Synthesis and Methodology
Efficient methods for synthesizing substituted piperidines are essential. Researchers seek cost-effective routes to access these compounds. The indole-2-carboxylic acid framework provides a valuable starting point for developing new synthetic strategies and exploring multicomponent reactions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-prop-2-ynylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11(13)12(14)15/h1,3-6,8H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMVIBLZIJLKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2755839.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide](/img/structure/B2755845.png)

![5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2755847.png)


![8-(2-hydroxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2755852.png)
![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2755854.png)
![3-hydroxy-3-phenyl-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2755855.png)

